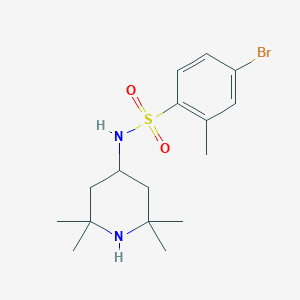
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide compounds. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Scientific Research Applications
4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide has been used in various scientific research applications. It has been studied for its potential as a modulator of ion channels, particularly the voltage-gated sodium channels. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the modulation of ion channels, particularly the voltage-gated sodium channels. It has been shown to bind to the channel protein and alter its conformation, thereby affecting the flow of ions through the channel. This, in turn, affects the excitability of cells, particularly neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. It has been shown to affect the excitability of cells, particularly neurons, and has been investigated for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide in lab experiments is its specificity for voltage-gated sodium channels. This allows researchers to study the effects of modulating these channels without affecting other ion channels. However, one of the limitations is its potential toxicity, which can affect the viability of cells and organisms.
Future Directions
There are several future directions for the study of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide. One potential direction is the investigation of its potential as a therapeutic agent for various diseases, particularly those affecting the nervous system. Another direction is the study of its effects on other ion channels and its potential as a modulator of these channels. Additionally, the development of more specific and less toxic analogs of this compound may also be an area of future research.
Synthesis Methods
The synthesis of 4-bromo-2-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with N-(2,2,6,6-tetramethyl-4-piperidinyl)amine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with water to obtain the final product.
properties
Molecular Formula |
C16H25BrN2O2S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-bromo-2-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H25BrN2O2S/c1-11-8-12(17)6-7-14(11)22(20,21)18-13-9-15(2,3)19-16(4,5)10-13/h6-8,13,18-19H,9-10H2,1-5H3 |
InChI Key |
GQYKKLLPJLZLHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]indoline](/img/structure/B225195.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B225205.png)
![2-[alpha-(1H-Indole-3-yl)benzyl]indan-1,3-dione](/img/structure/B225210.png)
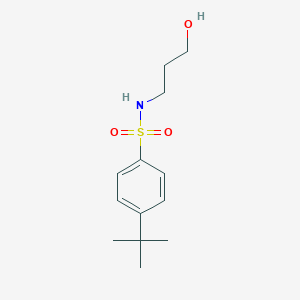
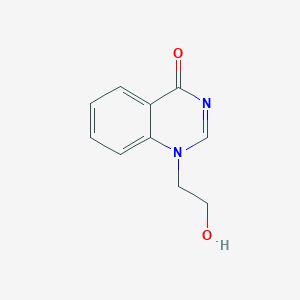
![5-Bromo-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B225219.png)
![N-isopropyl-4-{4-[(isopropylamino)sulfonyl]phenoxy}benzenesulfonamide](/img/structure/B225220.png)
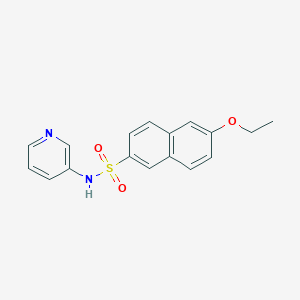
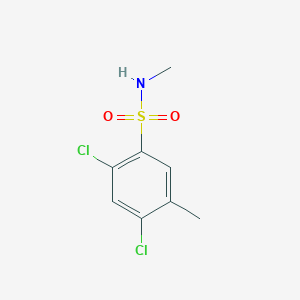

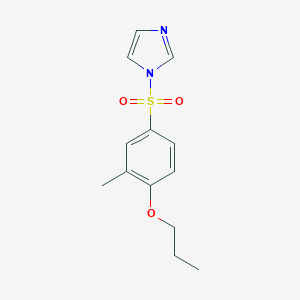
![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225268.png)
![(4-{[(4-Methoxy-1-naphthyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B225280.png)